molecular formula C14H23N3O4S B6969549 N-(6-methoxypyridin-3-yl)-N-methyl-3-morpholin-4-ylpropane-1-sulfonamide

N-(6-methoxypyridin-3-yl)-N-methyl-3-morpholin-4-ylpropane-1-sulfonamide

Cat. No.: B6969549
M. Wt: 329.42 g/mol
InChI Key: AJXAKBQOPLANPG-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-N-methyl-3-morpholin-4-ylpropane-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxypyridine ring, a morpholine ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-N-methyl-3-morpholin-4-ylpropane-1-sulfonamide typically involves multiple steps:

    Formation of the Methoxypyridine Intermediate: The initial step involves the methoxylation of pyridine to form 6-methoxypyridine. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.

    Attachment of the Morpholine Ring: The next step is the introduction of the morpholine ring. This can be done via a nucleophilic substitution reaction where the morpholine is reacted with a suitable halogenated intermediate.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-N-methyl-3-morpholin-4-ylpropane-1-sulfonamide can undergo various types of chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further functionalization.

    Reduction: The sulfonamide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-N-methyl-3-morpholin-4-ylpropane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(6-methoxypyridin-3-yl)-N-methyl-3-morpholin-4-ylpropane-1-sulfonamide exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This can lead to the disruption of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide: This compound shares the methoxypyridine ring but differs in the presence of a cyclopropane carboxamide group instead of the morpholine and sulfonamide groups.

    N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide: This compound features a similar pyridine ring but includes a thiophene and carbamothioyl group.

Uniqueness

N-(6-methoxypyridin-3-yl)-N-methyl-3-morpholin-4-ylpropane-1-sulfonamide is unique due to its combination of a methoxypyridine ring, a morpholine ring, and a sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their studies and potentially develop new applications in various fields.

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)-N-methyl-3-morpholin-4-ylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-16(13-4-5-14(20-2)15-12-13)22(18,19)11-3-6-17-7-9-21-10-8-17/h4-5,12H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXAKBQOPLANPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=C(C=C1)OC)S(=O)(=O)CCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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